cis-Octahydro-isoindol-5-ol hydrochloride
Description
Significance of Saturated Heterocyclic Scaffolds in Organic Chemistry Research
Saturated heterocyclic compounds, which are cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, are fundamental building blocks in organic chemistry. researchgate.netnih.gov Unlike their flat, aromatic counterparts, saturated heterocycles possess distinct three-dimensional geometries. This spatial complexity is highly valuable in fields like drug discovery, where molecular shape is crucial for specific biological interactions. The incorporation of saturated rings can lead to improved properties such as enhanced solubility and metabolic stability. researchgate.netnih.gov The presence of chiral centers in these molecules also introduces stereoisomerism, allowing for the fine-tuning of molecular properties. researchgate.netbenthamdirect.com
Overview of the Octahydroisoindole (B159102) Core Structure in Chemical Synthesis
The octahydroisoindole is a bicyclic scaffold consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, where the entire structure is fully saturated (hydrogenated). nih.gov This core, specifically the cis-fused isomer, presents a conformationally constrained V-shaped structure. The synthesis of the octahydroisoindole skeleton is a topic of interest in synthetic organic chemistry. Key methods to construct this framework include the catalytic hydrogenation of isoindole or isoindoline (B1297411) precursors. nih.govorganic-chemistry.org For instance, palladium-catalyzed formate (B1220265) reduction has been used to reduce substituted isoindolines to their tetrahydroisoindole derivatives. nih.gov Another powerful strategy is the Diels-Alder reaction, which can create the bicyclic system with a high degree of stereocontrol, followed by reduction of the remaining double bonds. researchgate.netchemistryviews.org
Research Context of cis-Octahydro-isoindol-5-ol Hydrochloride within Octahydroisoindole Chemistry
This compound is a specific derivative of the octahydroisoindole family. While detailed academic studies focusing exclusively on this compound are not abundant in publicly accessible literature, its structural components suggest its role as a specialized chemical intermediate. The presence of a hydroxyl group (-OH) offers a reactive site for further chemical modifications, and the hydrochloride salt form enhances its stability and handling properties.
A closely related compound, cis-octahydro-1H-isoindole, is utilized as a key intermediate in the synthesis of mitiglinide, a drug used for the management of type 2 diabetes. researchgate.netmdpi.com This application for a similar octahydroisoindole structure underscores the relevance of this chemical class as building blocks in the synthesis of more complex molecules. The fundamental structure of this compound makes it a valuable precursor for creating diverse molecular architectures.
Historical Perspectives and Foundational Studies on Octahydroisoindole Systems
The chemistry of isoindoles, the aromatic precursors to octahydroisoindoles, has been a subject of study for over a century. researchgate.net The initial focus was on the synthesis and reactivity of the aromatic isoindole ring system. Foundational work by chemists such as Adolf von Baeyer in the 19th century on the related indole (B1671886) structure laid the groundwork for heterocyclic chemistry.
The exploration of the fully saturated octahydroisoindole systems came later, with the development of more advanced catalytic hydrogenation techniques. These methods allowed for the reduction of the aromatic isoindole core to the corresponding saturated isoindoline and, ultimately, the octahydroisoindole structure. organic-chemistry.org Early synthetic routes often involved multi-step processes, but the advent of modern catalytic systems, such as those using platinum or palladium on carbon, has made the synthesis more efficient. nih.govorganic-chemistry.org The development of stereoselective synthesis methods, including the use of chiral auxiliaries and asymmetric catalysis, has been crucial for obtaining specific stereoisomers like the cis-fused system.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1373219-02-3 |
| Molecular Formula | C₈H₁₆ClNO |
| IUPAC Name | (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride |
| Physical Form | Off-White Solid |
| Purity | 96% |
Data sourced from commercial supplier information.
Table 2: Related Octahydroisoindole Compounds and Intermediates
| Compound Name | CAS Number | Molecular Formula | Key Research Application/Note |
| cis-Octahydro-1H-isoindole | 1470-99-1 | C₈H₁₅N | Intermediate in chemical synthesis. |
| cis-Octahydro-isoindole | 21850-12-4 | C₈H₁₅N | Used in the preparation of FGFR inhibitors. researchgate.net |
| Mitiglinide | 145375-43-5 | C₁₉H₂₅NO₃ | An oral hypoglycemic agent. mdpi.com |
| (1S,3aR,7aR*)-octahydroisoindole-1-carboxylic acid | Not Available | C₉H₁₅NO₂ | A bicyclic proline analogue with potential in drug design. chemistryviews.org |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8?;/m0./s1 |
InChI Key |
RQZXEQGQTRITTG-GZVYQWMRSA-N |
Isomeric SMILES |
C1CC(C[C@H]2[C@@H]1CNC2)O.Cl |
Canonical SMILES |
C1CC2CNCC2CC1O.Cl |
Origin of Product |
United States |
Stereochemical Analysis and Control in Octahydroisoindole Systems
Conformational Analysis of cis-Octahydroisoindole (B142279) Ring Systems
The conformational landscape of the cis-octahydroisoindole ring system is complex due to the fusion of a five-membered and a six-membered ring. The cyclohexane (B81311) ring in a cis-decalin-like system can adopt two chair conformations that are in rapid equilibrium through a process of ring flipping. However, the fusion to the pyrrolidine (B122466) ring introduces additional strain and constraints.
For the unsubstituted cis-octahydroisoindole, two principal chair-like conformations for the six-membered ring can be envisioned, which are interconvertible. The introduction of a substituent, such as the hydroxyl group at the 5-position in cis-octahydro-isoindol-5-ol, will influence the conformational equilibrium. The hydroxyl group can occupy either an axial or an equatorial position on the cyclohexane ring. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. The exact preference would be determined by the energetic balance of all steric and electronic interactions within the molecule.
Analogous systems, such as cis-octahydropentalene (a fusion of two five-membered rings), have been studied computationally and show a preference for specific envelope and half-chair conformations to relieve ring strain. biomedres.us These studies highlight the fluxional nature of such fused ring systems, where multiple conformations may be closely spaced in energy. biomedres.us A similar dynamic behavior is expected for the cis-octahydroisoindole ring system.
Table 1: Key Conformational Features of cis-Fused Ring Systems
| Feature | Description | Implication for cis-Octahydroisoindole |
| Ring Fusion | cis-fusion leads to a bent overall shape. | Influences the global topology and potential for specific intermolecular interactions. |
| Cyclohexane Ring | Can adopt chair, boat, or twist-boat conformations. Chair is generally most stable. | The chair conformation will be distorted due to the fused pyrrolidine ring. |
| Pyrrolidine Ring | Adopts envelope or half-chair conformations to minimize torsional strain. | The conformation of the pyrrolidine ring is coupled to the conformation of the cyclohexane ring. |
| Substituent Effects | Substituents on the six-membered ring prefer equatorial positions to avoid 1,3-diaxial strain. | The hydroxyl group in cis-octahydro-isoindol-5-ol will likely favor an equatorial position. |
Determination of Relative and Absolute Stereochemistry in Octahydroisoindole (B159102) Derivatives
The unambiguous determination of the stereochemistry of octahydroisoindole derivatives is critical. This is achieved through a combination of advanced spectroscopic and crystallographic techniques.
Two-dimensional NMR spectroscopy is a powerful tool for elucidating the complex stereochemistry of cyclic molecules.
COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. For cis-octahydro-isoindol-5-ol, COSY spectra would help to establish the connectivity of the protons within the ring system, tracing the spin-spin coupling networks.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the relative stereochemistry as they detect through-space interactions between protons that are in close proximity (typically < 5 Å). For instance, in a cis-fused octahydroisoindole, strong NOE cross-peaks would be expected between the bridgehead protons (H-3a and H-7a). The presence or absence of specific NOE signals between the protons on the cyclohexane and pyrrolidine rings can help to confirm the cis-fusion and to deduce the preferred conformation of the molecule. The relative orientation of the hydroxyl group at C-5 (axial vs. equatorial) can also be determined by observing NOE correlations between the proton at C-5 and other protons in the ring.
While specific 2D NMR data for cis-octahydro-isoindol-5-ol hydrochloride is not widely available in public-domain literature, the principles of its application are well-established. For example, in the structural elucidation of complex natural products containing fused ring systems, NOESY data is indispensable for assigning relative stereochemistry.
Table 2: Application of 2D-NMR Techniques for Stereochemical Analysis of cis-Octahydroisoindoles
| NMR Technique | Information Provided | Example Application for cis-Octahydro-isoindol-5-ol |
| COSY | Proton-proton (1H-1H) coupling networks (through-bond). | Identification of adjacent protons, confirming the carbon skeleton connectivity. |
| NOESY/ROESY | Proton-proton (1H-1H) through-space proximity. | Confirmation of cis-ring fusion (NOE between H-3a and H-7a). Determination of the orientation of the C-5 hydroxyl group. |
| HSQC | Direct one-bond proton-carbon (1H-13C) correlations. | Assignment of protonated carbons in the 13C NMR spectrum. |
| HMBC | Long-range (2-3 bond) proton-carbon (1H-13C) correlations. | Confirmation of the overall carbon framework and assignment of quaternary carbons. |
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. An X-ray crystal structure of this compound would precisely define the bond lengths, bond angles, and torsional angles of the molecule in the solid state. This would confirm the cis-fusion of the rings and the stereochemistry at all chiral centers, including the one bearing the hydroxyl group.
While a specific crystal structure for this compound is not publicly available, X-ray crystallography has been used to confirm the structure of more complex isoindole derivatives, providing unequivocal proof of their stereochemistry.
Stereocontrol Mechanisms in Synthetic Transformations
The synthesis of octahydroisoindole derivatives with specific stereochemistry requires careful control over the reaction conditions and choice of reagents.
Diastereoselective reactions are used to control the relative stereochemistry of multiple chiral centers created in a single transformation. In the context of octahydroisoindole synthesis, this is often achieved through substrate control, where the existing stereochemistry in the starting material directs the stereochemical outcome of the reaction. For example, the hydrogenation of a substituted isoindoline (B1297411) precursor can lead to the formation of the cis-fused octahydroisoindole diastereoselectively, as the catalyst typically adds hydrogen from the less sterically hindered face of the molecule.
To control the absolute stereochemistry and obtain a single enantiomer of a chiral molecule, enantioselective catalysis is employed. This involves the use of a chiral catalyst that creates a chiral environment, favoring the formation of one enantiomer over the other.
Several strategies have been developed for the enantioselective synthesis of related heterocyclic systems, which could be adapted for the synthesis of cis-octahydro-isoindol-5-ol. These include:
Asymmetric Hydrogenation: Using a chiral metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to hydrogenate a prochiral isoindoline precursor.
Chiral Lewis Acid Catalysis: Employing a chiral Lewis acid to catalyze Diels-Alder reactions or other cycloadditions to construct the bicyclic core with high enantioselectivity.
Organocatalysis: Using small organic molecules as chiral catalysts. For instance, chiral Brønsted acids or amines can catalyze asymmetric additions to imines or related intermediates in the synthetic pathway.
For example, enantioselective catalytic 1,3-dipolar cycloadditions have been successfully used to construct chiral spiro[indoline-3,2'-pyrrole] frameworks, demonstrating the power of this approach in creating stereochemically complex nitrogen-containing heterocycles.
Influence of Stereochemistry on Molecular Recognition and Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the context of pharmacologically active compounds like this compound, the specific orientation of the fused ring system and its substituents dictates the molecule's ability to bind to its biological target. Molecular recognition, the specific interaction between two or more molecules through noncovalent bonds, is highly sensitive to the shape and electronic properties of the interacting partners. Therefore, different stereoisomers of a compound, which have the same chemical formula but different spatial arrangements, can exhibit vastly different pharmacological profiles.
The rigid, bicyclic structure of the octahydroisoindole core restricts conformational flexibility, meaning that the relative orientations of its functional groups are largely fixed. This is particularly true for the distinction between cis and trans isomers, where the cyclohexane ring is fused to the pyrrolidine ring on the same or opposite sides, respectively. This fundamental difference in the scaffold's shape profoundly impacts how the molecule presents its binding motifs—such as the hydroxyl group and the basic nitrogen atom—to a receptor's binding pocket.
While specific molecular recognition studies on this compound are not extensively detailed in publicly accessible research, the principles of stereochemical influence can be clearly illustrated by examining closely related bicyclic systems, such as decahydroisoquinolines. Research into these analogous structures provides significant insight into how stereoisomerism governs receptor affinity and efficacy.
Detailed studies on substituted decahydroisoquinoline (B1345475) derivatives, for instance, have demonstrated that the stereochemistry of substituents on the ring system is a key factor in determining their affinity for opioid receptors. In one such study, the orientation of a methyl group on the cyclohexane portion of the molecule had a dramatic effect on antinociceptive potency.
| Compound | Stereochemical Feature | Antinociceptive Potency (ED₅₀, mg/kg sc) |
|---|---|---|
| Axial 8-methyl isomer | Methyl group in an axial position | 0.05 |
| Equatorial 8-methyl isomer | Methyl group in an equatorial position | 3.3 |
As the data in Table 1 indicates, the compound with the methyl group in the axial position was approximately 66 times more potent than its equatorial counterpart. nih.gov This substantial difference in activity arises because the axial orientation likely places the methyl group in a position that either enhances favorable interactions within the receptor's binding site or avoids a steric clash that the equatorial isomer might encounter. This highlights the exquisite sensitivity of molecular recognition to the precise three-dimensional placement of even small alkyl groups.
In dopaminergic systems, studies on benzazepine analogs have shown that biological activity resides almost exclusively in one enantiomer. nih.gov The inactive enantiomer, despite having the same functional groups, cannot orient them correctly to engage with the receptor's critical binding points. These findings underscore a universal principle in medicinal chemistry: for a molecule to be biologically active, its three-dimensional structure must be complementary to that of its receptor, a concept often described by the lock-and-key model. The stereochemistry of the octahydroisoindole nucleus and its substituents is therefore the primary factor governing this complementarity and, consequently, its potential for molecular recognition and biological interaction.
Reactivity Studies and Chemical Transformations of Octahydroisoindole Derivatives
Functional Group Interconversions on the Octahydroisoindole (B159102) Scaffold
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. On the octahydroisoindole scaffold, these reactions enable the generation of a diverse library of derivatives from a common intermediate. Key starting materials for these transformations can include derivatives like octahydroisoindolones or carboxylic acids. researchgate.net
For instance, the Strecker reaction represents a key method for introducing an amino acid functionality onto the scaffold. The synthesis of trans-fused octahydroisoindole-1-carboxylic acids has been achieved using methyl trans-2-formylcyclohexane-1-carboxylate as a precursor, highlighting the utility of carbonyl derivatives in accessing amino acid analogues. researchgate.net Other common interconversions can be applied to the existing functional groups of cis-octahydro-isoindol-5-ol.
Table 1: Potential Functional Group Interconversions
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Secondary Alcohol (-OH) | PCC, DMP, or Swern Oxidation | Ketone (=O) |
| Secondary Alcohol (-OH) | TsCl, pyridine (B92270); then NaN3 | Azide (-N3) |
| Ketone (=O) | H2NOH·HCl | Oxime (=NOH) |
| Amide (-CONH-) | LiAlH4 or B2H6 | Amine (-CH2NH-) vanderbilt.edu |
| Carboxylic Acid (-COOH) | SOCl2; then R2NH | Amide (-CONR2) |
Chemical Reactions at the Nitrogen Atom of the Octahydroisoindole Ring
The secondary amine in the octahydroisoindole ring is a nucleophilic center and a site of basicity, making it susceptible to a variety of electrophilic reactions. These transformations are crucial for modifying the pharmacokinetic and pharmacodynamic properties of molecules based on this scaffold.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. The reaction with alkyl halides can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt. The lack of complete regioselectivity can be a drawback in some alkylation methods. researchgate.net
N-Acylation: The nitrogen readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. For example, reacting hexahydrophthalic anhydride (B1165640) with a carbohydrazide (B1668358) derivative results in the formation of a hexahydrophthalimide, demonstrating the ease of N-acylation. mdpi.com
N-Arylation: The nitrogen can undergo coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates to introduce aromatic substituents.
Reaction with Nitrous Acid: Like other secondary amines, the nitrogen atom of the octahydroisoindole ring is expected to react with nitrous acid (prepared in situ from NaNO2 and a strong acid) to form an N-nitrosamine derivative. msu.edu
Table 2: Reactions at the Octahydroisoindole Nitrogen
| Reaction Type | Typical Reagents | Product Type |
|---|---|---|
| N-Alkylation | R-X (alkyl halide), Base | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Tertiary Amine |
| N-Acylation | RCOCl or (RCO)2O | Amide |
| N-Sulfonylation | RSO2Cl, Base | Sulfonamide |
| N-Arylation | Ar-X, Pd catalyst, Base | N-Aryl Amine |
Reactivity at the Hydroxyl Group at the C-5 Position of cis-Octahydro-isoindol-5-ol
The secondary hydroxyl group at the C-5 position offers another handle for synthetic modification. Its reactivity is characteristic of a typical secondary alcohol.
Oxidation: The alcohol can be oxidized to the corresponding ketone, (cis)-octahydro-isoindol-5-one, using a variety of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or under Swern or Parikh-Doering conditions.
Esterification: Reaction with acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, yields the corresponding esters. Fischer esterification with a carboxylic acid under acidic catalysis is also possible.
Etherification: The alcohol can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This activated intermediate can then undergo nucleophilic substitution with a wide range of nucleophiles (e.g., halides, azide, cyanide), allowing for the introduction of diverse functionalities at the C-5 position. vanderbilt.edu
Ring Expansion and Contraction Reactions Involving the Octahydroisoindole Core
Skeletal rearrangements that alter the size of the heterocyclic rings are plausible under specific conditions, often driven by the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.comlibretexts.org While not extensively documented for this specific molecule, established rearrangement reactions could theoretically be applied.
Ring Expansion: A Tiffeneau–Demjanov-type rearrangement could potentially expand the five-membered pyrrolidine (B122466) ring into a six-membered piperidine (B6355638) ring. wikipedia.org This would typically involve the formation of a carbocation adjacent to the ring, for instance, by the diazotization of a 1-aminomethyl-octahydroisoindole derivative. Ring expansion can also be driven by the relief of ring strain, for example, converting a strained four-membered ring fused to the system into a more stable five-membered ring. masterorganicchemistry.com
Ring Contraction: Conversely, ring contraction can occur, often through rearrangements like the Favorskii rearrangement if an α-halo ketone derivative of the scaffold is treated with a base. chemistrysteps.com Cationic rearrangements can also lead to ring contraction, where a larger ring transforms into a more stable, smaller ring system, such as a seven-membered ring contracting to a six-membered one. chemistrysteps.com The driving force for such a reaction is often the formation of a more stable carbocation intermediate. libretexts.org
Table 3: Potential Skeletal Rearrangements
| Rearrangement Type | Required Precursor Feature | Potential Outcome | Driving Force |
|---|---|---|---|
| Ring Expansion (e.g., Tiffeneau-Demjanov) | Exocyclic aminomethyl group | Expansion of adjacent ring | Formation of more stable ring/carbocation chemistrysteps.comwikipedia.org |
| Pinacol Rearrangement | Vicinal diol | Ring expansion or contraction | Formation of stable carbonyl group wikipedia.org |
Chemoselectivity and Regioselectivity in Octahydroisoindole Chemistry
Given the presence of two distinct functional groups (a secondary amine and a secondary alcohol), the concepts of chemoselectivity and regioselectivity are critical in the synthetic chemistry of cis-octahydro-isoindol-5-ol. slideshare.netresearchgate.net
Chemoselectivity: This refers to the preferential reaction of one functional group over another. youtube.com For example, in an acylation reaction using one equivalent of an acylating agent, the more nucleophilic nitrogen atom is expected to react faster than the oxygen atom of the alcohol, leading to selective N-acylation. However, reaction conditions (such as solvent, temperature, and the nature of the acylating agent and base) can be tuned to favor O-acylation. Protecting group strategies are often employed to achieve absolute chemoselectivity.
Regioselectivity: This relates to the preference for reaction at one position over another. dalalinstitute.com In the case of electrophilic attack on an unsaturated octahydroisoindole derivative, the position of attack would be governed by the electronic effects of the substituents and the stability of the resulting carbocation intermediate, analogous to Markovnikov's rule. dalalinstitute.com For substitution reactions, the regioselectivity is determined by the position of the leaving group. In reactions involving the bicyclic system itself, such as deprotonation followed by alkylation, the regiochemical outcome can be influenced by steric hindrance and the relative thermodynamic stability of the possible products.
Computational and Theoretical Investigations of Octahydroisoindole Systems
Molecular Modeling and Conformational Landscape Analysis of Octahydroisoindoles
Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt through rotation around its single bonds, and the relative energies of these arrangements. lumenlearning.comlibretexts.org For a molecule like cis-octahydro-isoindol-5-ol, which is built upon a fused ring system, the conformational landscape is complex. The molecule's stability and interactions are governed by factors such as torsional strain from eclipsing bonds, steric interactions between bulky groups, and angle strain within the rings. libretexts.org
Molecular modeling techniques are used to explore this landscape. The cis-fusion of the two rings in the octahydroisoindole (B159102) skeleton imposes significant constraints on the molecule's flexibility compared to its trans-isomer. biomedres.us Computational studies on related octahydroisoindolone scaffolds, which are structurally similar, have employed semi-empirical methods like PM6 to perform conformer analysis. These calculations have revealed the existence of multiple low-energy conformers, often described as having bowl-like shapes, which are critical for understanding how the molecule will interact with biological targets. mdpi.com The study of the energetics between different rotational isomers (rotamers) helps in understanding the stability of various isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com In cyclohexane (B81311) systems, substituents preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions, a principle that also influences the conformational preference in the more complex octahydroisoindole system. lumenlearning.comyoutube.com
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a powerful lens to examine the electronic properties that dictate the structure and reactivity of molecules. researchgate.net Density Functional Theory (DFT) is a widely used method that can efficiently calculate the electronic structure of large systems, including complex organic molecules. nih.govfrontiersin.org These calculations provide fundamental data on molecular geometries, energies, vibrational frequencies, and the distribution of electron density, such as Mulliken charges and spin densities. nih.gov
For octahydroisoindole systems, DFT calculations are crucial for several reasons. They can be used to:
Accurately predict the ground-state geometry of different conformers.
Determine the distribution of charge within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of chemical reactivity.
In a study on octahydroisoindolone scaffolds, electronic parameters were analyzed to ensure that the designed molecules electronically mimicked a target oxazolinium ion intermediate, demonstrating the predictive power of these methods in scaffold design. mdpi.com Hybrid DFT functionals, such as B3PW, which combine elements of Hartree-Fock theory and DFT, are often employed to achieve high accuracy in predicting both geometric and electronic properties. lu.lv
| Property | Description | Relevance to Octahydroisoindoles |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, angles). researchgate.net | Predicts the most stable conformation. |
| Thermodynamic Properties | Enthalpy, Gibbs free energy. nih.gov | Determines relative stability of isomers and conformers. |
| Electronic Properties | Dipole moment, Mulliken charges, electrostatic potential. nih.govyoutube.com | Predicts polarity and sites of intermolecular interactions. |
| Molecular Orbitals (HOMO/LUMO) | Energies and shapes of frontier molecular orbitals. | Indicates chemical reactivity and electronic transition properties. youtube.com |
| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR spectra. nih.gov | Confirms stationary points as minima (no imaginary frequencies) and predicts spectral features. |
Computational Prediction of Stereochemical Outcomes in Octahydroisoindole Synthesis
The synthesis of octahydroisoindoles often generates multiple stereoisomers due to the presence of several chiral centers. Predicting the stereochemical outcome of a reaction is a significant challenge that can be addressed with computational methods. nih.gov These predictions save considerable time and resources compared to experimental trial-and-error screening of reaction conditions and catalysts. nih.gov
A prominent approach involves the use of transition state force fields (TSFFs) derived from high-level quantum mechanics calculations, a method known as Quantum-guided molecular mechanics (Q2MM). nih.gov This technique models the transition state structures for the pathways leading to different stereoisomeric products. By performing conformational sampling and calculating the Boltzmann-averaged relative energies of these transition states, the method can predict the enantiomeric excess (ee) or diastereomeric ratio of the reaction. nih.gov While a specific application to cis-octahydro-isoindol-5-ol hydrochloride synthesis is not documented in the provided sources, the Q2MM methodology has been successfully applied to a range of complex transition metal-catalyzed reactions. nih.gov The accuracy of these predictions typically yields a high correlation with experimental results, making it a powerful tool for virtual screening of ligands and substrates to identify the most promising combinations for achieving high stereoselectivity. nih.gov
In Silico Scaffold Design and Optimization Methodologies
The octahydroisoindole core is an attractive scaffold for the design of new therapeutic agents. In silico (computational) methods are central to modern scaffold-based drug design, allowing for the rapid and cost-effective design and optimization of novel molecular structures. mdpi.comnih.gov
The process often begins by identifying a target, such as a biological reaction intermediate or the active site of an enzyme. mdpi.com In one study, researchers designed an octahydroisoindolone scaffold to mimic the oxazolinium ion intermediate formed during chitin (B13524) hydrolysis. mdpi.com This involved a bioisosteric replacement where an amide group was used to electronically resemble the oxazolinium ion. mdpi.com The workflow for such a design process is systematic and computationally driven.
| Step | Description | Example from Octahydroisoindolone Research mdpi.com |
|---|---|---|
| 1. Target Analysis | Analyze the structure and mechanism of the biological target. | Analyzed the oxazolinium ion intermediate in chitin hydrolysis. |
| 2. Scaffold Design | Propose a core structure that mimics key features of a known ligand or intermediate. | Designed a γ-lactam fused to a cyclohexane ring to mimic the constrained, fused-ring structure of the intermediate. |
| 3. Conformational & Electronic Analysis | Use computational methods (e.g., semi-empirical, DFT) to confirm that the scaffold has the desired geometry and electronic properties. | Generated conformers and analyzed electronic parameters to confirm similarity to the target ion. |
| 4. Derivative Generation | Create a virtual library of derivatives by adding various substituents to the core scaffold. | Designed several derivatives with varying substituents to explore interactions. |
| 5. Molecular Docking & Scoring | Simulate the binding of each derivative to the target protein and score the interactions. | Docked derivatives into the active site of chitinase (B1577495) and used MolDock scores to rank them. |
| 6. Property Filtering & Selection | Filter candidates based on predicted physicochemical properties (e.g., lipophilicity) and pharmacokinetic (ADME) profiles. | Used aLogP and ADME predictions to select the most promising hit compound. |
This in silico approach allows for the efficient optimization of a scaffold's structural and material characteristics before committing to expensive and time-consuming laboratory synthesis. nih.gov
Chemical Space Exploration and Cheminformatics for Octahydroisoindole Derivatives
Chemical space refers to the vast, multidimensional ensemble of all possible molecules. researchgate.net Exploring this space is a central goal of drug discovery, aiming to identify novel compounds with desired biological activities. nih.gov Cheminformatics provides the computational tools and methods to navigate this space, using molecular descriptors and predictive models to organize and analyze large sets of chemical data.
For the octahydroisoindole scaffold, chemical space exploration involves designing and evaluating a virtual library of derivatives. This was demonstrated in a study where researchers evaluated octahydroisoindolone derivatives based on calculated descriptors like interaction energy (MolDock score) and a lipophilic parameter (aLogP). nih.gov By building a mathematical model based on these descriptors, they could predict the inhibitory activity (IC50) of new, unsynthesized candidates. nih.gov This represents a targeted exploration of the chemical space immediately surrounding the octahydroisoindole core.
More advanced techniques, such as using alchemical derivatives, allow for the theoretical "transmutation" of atoms within a molecule to predict the properties of neighbors in chemical space from a single reference calculation, offering a highly efficient scanning method. researchgate.net Deep learning models are also emerging as powerful tools for exploring chemical space, capable of generating novel structures with optimized properties. chemrxiv.org These computational strategies are essential for unlocking the full potential of the octahydroisoindole scaffold by systematically identifying derivatives with superior pharmacodynamic and pharmacokinetic characteristics. nih.gov
Applications of the Octahydroisoindole Scaffold in Chemical Research
Octahydroisoindole (B159102) as a Chiral Building Block in Asymmetric Synthesis
The octahydroisoindole scaffold is a valuable chiral building block for the synthesis of complex molecules, particularly natural products and pharmaceuticals. Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials, allowing chemists to construct intricate molecular architectures with precise stereochemical control. portico.org The rigid bicyclic structure of the octahydroisoindole nucleus makes it an excellent chassis for introducing multiple stereocenters in a controlled manner.
A notable strategy for creating these scaffolds is through organocatalyzed domino reactions. scispace.com For instance, a straightforward, two-step asymmetric synthesis of functionalized octahydroindoles has been developed that begins with an organocatalyzed Michael reaction. scispace.comresearchgate.net This is followed by a tandem Robinson annulation/5-endo intramolecular aza-Michael reaction, which constructs the complex octahydroindole core with up to four stereocenters. scispace.comresearchgate.net This one-pot operation achieves excellent enantioselectivities (up to 95% ee) and complete control over the diastereoselectivity. scispace.comresearchgate.net The development of such asymmetric methodologies provides efficient access to a variety of important nitrogen-containing bicyclic nuclei in their enantiopure form, which are crucial for synthesizing bioactive compounds. scispace.com The ability to use these building blocks is critical because the biological activity of a molecule often depends on a strict match of chirality with its biological target.
Scaffold Utility in the Design of Constrained Amino Acid Analogues
The rigid structure of the octahydroisoindole scaffold makes it an ideal candidate for designing constrained amino acid analogues. These analogues are used to introduce conformational rigidity into peptides, which can enhance their biological activity, selectivity, and resistance to enzymatic degradation.
Octahydroindole-2-carboxylic acid (Oic), a non-coded α-amino acid, exemplifies this utility. nih.gov Its bicyclic structure introduces a significant degree of backbone rigidity when incorporated into a peptide chain, similar to the well-known effects of proline. nih.gov Beyond providing structural constraint, Oic also imparts greater lipophilicity to the peptide. This increased lipophilicity is a highly desirable property in peptidomimetics as it can improve the rate of absorption and distribution across biological membranes, ultimately enhancing bioavailability. nih.gov
A practical application of this concept is the use of Oic as a surrogate for proline and phenylalanine in the nonapeptide hormone bradykinin (B550075). nih.gov This substitution led to the development of a family of orally available bradykinin B₂ receptor antagonists with improved resistance to degrading enzymes, highlighting the therapeutic potential of incorporating such constrained analogues into peptide-based drugs. nih.gov
Role in Enzyme Inhibition Studies (Non-Clinical, focusing on scaffold interaction mechanisms)
The octahydroisoindole scaffold has been explored as a core structure for the design of enzyme inhibitors. Its defined stereochemistry and functional group placement allow for precise interactions with enzyme active sites.
Chitinases are enzymes that remodel the cell walls of fungi, making them an attractive target for developing new antifungal agents. nih.govresearchgate.net Researchers have investigated the octahydroisoindolone scaffold, a close derivative of octahydroisoindole, as a potential selective inhibitor of chitinase (B1577495) B1 from the pathogenic fungus Aspergillus fumigatus (AfChiB1). nih.govresearchgate.netnih.gov
The design of these inhibitors was based on mimicking the structure of the oxazolinium ion, a key intermediate formed during the enzymatic hydrolysis of chitin (B13524). nih.gov By using a bioisosteric replacement approach, where one chemical group is replaced by another with similar physical or chemical properties, researchers constructed a series of octahydroisoindolone derivatives. nih.gov These proposals consisted of a cyclohexane (B81311) ring fused to a γ-lactam, creating a bicyclic core that could serve as a foundation for developing promising chitinase inhibitors. nih.gov This scaffold-based approach could lead to new therapeutic options for treating invasive fungal infections. nih.govbath.ac.uk
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a protein target. mdpi.comresearchgate.net This method is instrumental in modern drug design and has been applied to study the interaction of octahydroisoindole-based scaffolds with enzymes. nih.gov
In the study of AfChiB1 inhibitors, molecular docking was used to evaluate how various octahydroisoindolone derivatives would bind to the enzyme's catalytic site. nih.gov The docking calculations were performed using software like Molegro Virtual Docker (MVD) 6.0. nih.gov Researchers analyzed the interaction profiles, considering factors such as the interaction energy (MolDock score) and the lipophilicity (aLogP) to select the most promising candidates. nih.gov The analysis revealed key interactions, such as hydrogen bonds and van der Waals forces, between the scaffold and critical amino acid residues in the enzyme's active site. mdpi.com Such in silico studies are crucial for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors before undertaking their chemical synthesis. nih.govnih.gov
The following table summarizes the in silico evaluation of selected octahydroisoindolone derivatives as potential AfChiB1 inhibitors.
| Compound Derivative | MolDock Score (kcal/mol) | aLogP | Predicted IC₅₀ (µM) |
| 1 | -130.65 | 1.15 | 60-200 |
| 2 | -123.75 | 1.15 | 60-200 |
| 3 | -122.99 | 1.15 | 60-200 |
| 4 | -122.45 | 1.15 | 60-200 |
| 5 | -138.25 | 2.11 | 60-200 |
| Data sourced from a 2021 study on the design of new chitinase inhibitors. nih.gov |
Foundation for Privileged Scaffold Research in Organic Chemistry
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.netnih.gov These structures represent an efficient starting point for the development of new therapeutic agents. The octahydroisoindole unit is considered one such privileged scaffold. scispace.com
Its status as a privileged scaffold stems from several key features:
Three-Dimensional Complexity: The non-planar, bicyclic structure allows for the presentation of substituents in a well-defined spatial arrangement, enabling specific interactions with diverse protein targets.
Synthetic Tractability: As discussed, efficient synthetic routes exist to produce various substituted octahydroindoles, allowing for the creation of large libraries of related compounds for screening. scispace.comresearchgate.net
Natural Product Relevance: The scaffold is a core component of numerous natural products, which have been evolutionarily selected for their biological activity. scispace.com
The isoxazolidine (B1194047) ring is another example of a privileged structure in medicinal chemistry, highlighting the importance of such core motifs in drug discovery. nih.govresearchgate.net By leveraging the octahydroisoindole scaffold, chemists can rapidly generate novel molecules with the potential for a wide range of biological activities. scispace.com
Exploration of Octahydroisoindole Scaffolds in Material Science Research (e.g., 3D scaffolds for cellular studies)
In material science and tissue engineering, the term "scaffold" typically refers to a porous, three-dimensional physical structure that supports cell growth and tissue regeneration. nih.gov These scaffolds are often fabricated from biocompatible polymers and are designed to mimic the natural extracellular matrix (ECM). nih.gov Key features of these engineered scaffolds include macroporosity and interconnected microporosity to facilitate cell migration, nutrient transport, and tissue organization. nih.gov
While the octahydroisoindole framework is a "molecular scaffold" central to chemical synthesis, its direct application as the primary building block for creating macroscopic 3D scaffolds for cellular studies is not a widely documented area of research. The use of molecular units in this context is more commonly associated with self-assembling peptides or polymers that form hydrogels. The current focus in 3D scaffold fabrication for cellular studies remains on using techniques like multiphoton lithography to create micro-architectures from materials such as polycaprolactone (B3415563) (PCL). nih.gov The potential for using self-assembly properties of functionalized octahydroisoindole derivatives to create novel biomaterials or hydrogels for cellular applications remains a theoretical and largely unexplored field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
